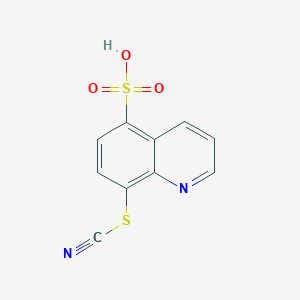
8-Thiocyanatoquinoline-5-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Thiocyanatoquinoline-5-sulfonic acid is a quinoline derivative known for its unique chemical properties and diverse applications in various scientific fields. This compound is characterized by the presence of a thiocyanate group at the 8th position and a sulfonic acid group at the 5th position on the quinoline ring. These functional groups contribute to its reactivity and utility in different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-thiocyanatoquinoline-5-sulfonic acid typically involves the introduction of the thiocyanate group into the quinoline ring. One common method is the reaction of 8-hydroxyquinoline-5-sulfonic acid with thiocyanate salts under acidic conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the thiocyanate ion to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 8-Thiocyanatoquinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The sulfonic acid group can be reduced to form sulfonamide derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.
Major Products: The major products formed from these reactions include sulfonyl derivatives, sulfonamide derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-Thiocyanatoquinoline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting metal ions.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 8-thiocyanatoquinoline-5-sulfonic acid involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The sulfonic acid group enhances the solubility and reactivity of the compound, facilitating its interaction with biological molecules. These interactions can disrupt cellular processes and lead to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
- 8-Hydroxyquinoline-5-sulfonic acid
- 5-Chloro-8-hydroxyquinoline
- 8-Methoxyquinoline-5-sulfonic acid
Comparison: 8-Thiocyanatoquinoline-5-sulfonic acid is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and biological activity compared to other quinoline derivatives. For example, 8-hydroxyquinoline-5-sulfonic acid lacks the thiocyanate group and thus has different chemical and biological properties. Similarly, 5-chloro-8-hydroxyquinoline and 8-methoxyquinoline-5-sulfonic acid have different substituents that affect their reactivity and applications .
Propiedades
Número CAS |
18615-23-1 |
|---|---|
Fórmula molecular |
C10H6N2O3S2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
8-thiocyanatoquinoline-5-sulfonic acid |
InChI |
InChI=1S/C10H6N2O3S2/c11-6-16-8-3-4-9(17(13,14)15)7-2-1-5-12-10(7)8/h1-5H,(H,13,14,15) |
Clave InChI |
CAMRZXWYBBXBEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)SC#N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



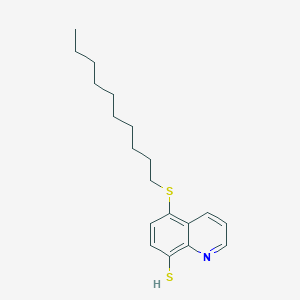
![1,2,4,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B15209552.png)
![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)
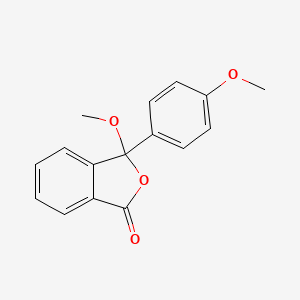

![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)
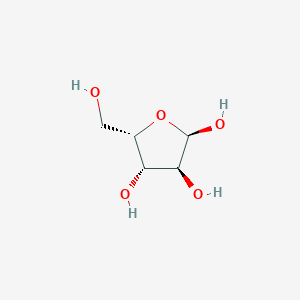

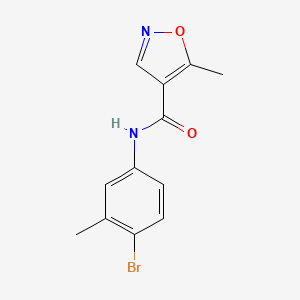


![2-([1,1'-Biphenyl]-4-yl)-4-methylpyrrolidine](/img/structure/B15209635.png)
